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4-(Ethylsulfonamido)benzamide

Cat. No.: B13121665
M. Wt: 228.27 g/mol
InChI Key: CRGRMZFDTKYCRH-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) and Sulfonamide Moieties in Drug Discovery

The benzamide and sulfonamide functional groups are cornerstones of modern medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. acs.orgwikipedia.org Benzamide, the simplest amide derivative of benzoic acid, is a structural alert in many biologically active compounds. wikipedia.orgmolaid.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer properties. acs.orgfigshare.com The benzamide moiety's utility stems from its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets like enzymes and receptors. mdpi.com This versatility has made it a privileged scaffold in drug design, serving as a building block for pharmaceuticals ranging from anticonvulsants to antidepressants. molaid.com

Overview of the Chemical Class of 4-(Ethylsulfonamido)benzamide within Benzamide and Sulfonamide Derivatives

The compound this compound belongs to the chemical class of N-acyl benzenesulfonamides. This classification arises from the structure featuring a benzamide core where the nitrogen of a sulfonamide group is acylated by the benzoyl group. Specifically, an ethylsulfonyl group is attached to the nitrogen atom at the 4-position of the benzamide ring. While this compound itself is not a widely commercialized drug, its structural motif is of significant interest in contemporary medicinal chemistry research. nih.gov

This scaffold is explored as a component of more complex molecules designed to act on specific biological targets. For example, derivatives incorporating this moiety have been synthesized and investigated for their potential as enzyme inhibitors. tandfonline.comtandfonline.com The ethylsulfonamido group at the para-position of the benzamide ring can influence the molecule's electronic properties, lipophilicity, and ability to form directed hydrogen bonds, thereby modulating its interaction with a target protein's active site.

The table below showcases related structures, illustrating how the this compound core is integrated into larger molecules for pharmacological investigation.

Compound NameMolecular FormulaKey Structural FeaturesResearch ContextRef
4-(Ethylsulfonamido)-N-(4-sulfamoylphenyl)benzamide C₁₅H₁₇N₃O₅S₂Contains the this compound core linked to a sulfamoylphenyl group.Synthesized as a potential carbonic anhydrase inhibitor for glaucoma treatment. tandfonline.com
4-Chloro-N-(4-(ethylsulfonamido)-3-methylphenyl)benzamide C₁₆H₁₇ClN₂O₃SA chlorinated benzamide derivative of an ethylsulfonamido-substituted aniline.Investigated as a tubulin inhibitor for anti-trypanosomal activity. nih.gov
N-(4-(N-(Diaminomethylene)sulfamoyl)phenyl)-4-(ethylsulfonamido)benzamide C₁₆H₁₉N₅O₅S₂Features the core structure linked to a sulfaguanidine (B1682504) moiety.Evaluated for antimicrobial activity. tandfonline.com
4-(Ethylsulfonamido)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide C₂₀H₂₁N₅O₅S₂The core is linked to a sulfamerazine (B1682647) derivative.Synthesized and tested for antimicrobial properties. tandfonline.com

Research Objectives and Scope of Academic Inquiry

The primary research objective for investigating compounds like this compound and its derivatives is the discovery and development of novel therapeutic agents. The academic inquiry is centered on understanding the structure-activity relationships (SAR) of this chemical scaffold. Researchers aim to elucidate how modifications to the core structure impact biological activity, selectivity, and pharmacokinetic properties.

Key areas of academic investigation include:

Enzyme Inhibition: A significant focus of research is the design of derivatives as inhibitors of specific enzymes. For instance, the scaffold has been incorporated into molecules targeting carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. tandfonline.comtandfonline.comresearchgate.net The sulfonamide group is a well-established zinc-binding group in the active site of these metalloenzymes.

Antimicrobial and Antiparasitic Agents: The sulfonamide lineage has a rich history in anti-infective therapy. Research continues to explore new sulfonamide-benzamide hybrids for activity against bacteria, fungi, and parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. tandfonline.comnih.gov

Anticancer Drug Discovery: The development of selective inhibitors for targets overexpressed in tumors, such as specific carbonic anhydrase isoforms (hCA IX and XII), is a major goal. acs.org The this compound moiety is explored as a component of molecules designed for selective antitumor activity. researchgate.net

Molecular Docking and Computational Studies: To rationalize observed biological activities and guide the design of more potent and selective inhibitors, computational methods are employed. These studies help to predict the binding modes of these compounds within the active sites of their target proteins. researchgate.net

The scope of inquiry is thus largely confined to preclinical drug discovery, involving chemical synthesis, in vitro biological evaluation, and computational analysis to identify lead compounds for further development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O3S B13121665 4-(Ethylsulfonamido)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-(ethylsulfonylamino)benzamide

InChI

InChI=1S/C9H12N2O3S/c1-2-15(13,14)11-8-5-3-7(4-6-8)9(10)12/h3-6,11H,2H2,1H3,(H2,10,12)

InChI Key

CRGRMZFDTKYCRH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Ethylsulfonamido Benzamide and Analogues

Established Synthetic Pathways to 4-(Ethylsulfonamido)benzamide

The synthesis of this compound can be achieved through two primary retrosynthetic disconnections: formation of the sulfonamide bond or creation of the benzamide (B126) linkage.

Sulfonamide Formation Strategies

The most conventional and widely employed method for constructing the sulfonamide moiety is the reaction between an amine and a sulfonyl chloride. libretexts.orgresearchgate.net This reaction is a cornerstone of sulfonamide synthesis due to its efficiency and the ready availability of starting materials. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. utdallas.edu This process is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

In the context of this compound, this strategy would involve the reaction of 4-aminobenzamide (B1265587) with ethanesulfonyl chloride.

General Reaction Scheme: Starting Material 1: 4-aminobenzamide Starting Material 2: Ethanesulfonyl chloride Product: this compound

An alternative approach within this strategy involves the use of N-silylamines, which react efficiently with sulfonyl chlorides, often in the absence of a solvent, to produce sulfonamides in high yields. nih.gov

Benzamide Coupling Approaches

The formation of the benzamide bond offers another key route to this compound. This typically involves the coupling of a carboxylic acid or its activated derivative with an amine. A common laboratory method is the conversion of the carboxylic acid to a more reactive acyl chloride, often using thionyl chloride (SOCl₂), followed by reaction with an amine. chemsky-cn.com

For the synthesis of this compound, this would entail the reaction of 4-(ethylsulfonamido)benzoic acid with a source of ammonia (B1221849).

General Reaction Scheme: Starting Material 1: 4-(ethylsulfonamido)benzoic acid Starting Material 2: Ammonia (or an ammonia equivalent) Product: this compound

Modern coupling reagents can also facilitate this transformation under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are frequently used to promote the formation of the amide bond directly from the carboxylic acid and amine. nih.gov More advanced methods include palladium-catalyzed coupling reactions of arylboronic esters with carbamoyl (B1232498) chlorides, providing an efficient route to tertiary benzamides. organic-chemistry.org

Advanced Synthetic Approaches to Related Derivatives

The development of analogues of this compound often requires more sophisticated synthetic strategies to build molecular diversity and explore structure-activity relationships.

General Multistep Synthesis Procedures

The synthesis of complex sulfonamide-containing molecules often necessitates multistep reaction sequences. bohrium.comqau.edu.pk These sequences may involve the introduction of protecting groups to prevent unwanted side reactions with reactive functional groups. utdallas.edu For instance, the synthesis of a related sulfonamide derivative, sulfanilamide (B372717), from acetanilide (B955) involves a three-step sequence of chlorosulfonation, amination, and deprotection. utdallas.edu Similarly, the synthesis of more complex benzamide derivatives can involve a series of reactions including Suzuki-Miyaura coupling to build biaryl structures, followed by amide bond formation. researchgate.net

A documented multistep synthesis for a related analog, 4-(ethylsulfonamido)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, involves the initial coupling of sulfamerazine (B1682647) with p-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine, and subsequent reaction of this amine with ethanesulfonyl chloride. tandfonline.comtandfonline.com

Table 1: Example of a Multistep Synthesis for a this compound Analog

Step Reaction Starting Materials Product
1 Amide Coupling Sulfamerazine, p-Nitrobenzoyl chloride N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-nitrobenzamide
2 Nitro Reduction N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-nitrobenzamide 4-Amino-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Combinatorial Chemistry in Analogue Synthesis

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds for screening purposes. walisongo.ac.id Solid-phase synthesis is particularly well-suited for creating combinatorial libraries of benzamide and arylopeptoid analogues. walisongo.ac.id This technique involves attaching a starting material to a solid support and then carrying out a series of reactions to build the desired molecule, with the final product being cleaved from the support. This approach allows for the systematic variation of different substituents on the core scaffold. walisongo.ac.id

Virtual combinatorial libraries of benzamide derivatives have also been used in conjunction with in silico screening to identify potential new inhibitors of biological targets. mdpi.comnih.gov In one such study, a virtual library of over 114,000 benzamide analogs was generated and screened to identify new potent inhibitors. nih.gov A continuous-flow, automated synthesis has also been developed for the chemoselective production of m-sulfamoylbenzamide analogues, demonstrating the potential for high-throughput synthesis. beilstein-journals.org

Bioisosteric Modifications for Structural Diversity

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify the physicochemical and biological properties of a molecule by replacing a functional group with another that has similar steric and electronic characteristics. drughunter.comtandfonline.com The sulfonamide group is a well-known bioisostere for the carboxylic acid group. drughunter.comnih.govu-tokyo.ac.jp This replacement can lead to improved properties such as increased lipophilicity and metabolic stability. drughunter.com

In the context of this compound analogues, bioisosteric modifications could involve replacing the benzamide portion or the ethylsulfonamido group with other functionalities. For example, the amide bond of a benzamide can be replaced with other groups to modulate its properties. Furthermore, the N-acylsulfonamide moiety itself has a number of potential bioisosteric replacements, such as replacing the carbonyl group with an oxetane (B1205548) or a five-membered heterocycle, which can alter the acidity, permeability, and lipophilicity of the molecule. nih.gov Other sulfur-based functional groups, like sulfoximines and sulfilimines, are also being explored as bioisosteres for sulfonamides. acs.org

Table 2: Common Bioisosteric Replacements for Functional Groups in Drug Design

Original Functional Group Bioisosteric Replacement Potential Advantages of Replacement
Carboxylic Acid Sulfonamide Increased lipophilicity, enhanced metabolic stability, improved membrane permeability. drughunter.com
Carboxylic Acid Tetrazole Can optimize receptor interactions. drughunter.com
Sulfonamide Sulfoximine Modulation of physicochemical properties. acs.org

Optimization of Reaction Conditions for Yield Enhancement

The efficient synthesis of complex molecules such as this compound and its analogues is highly dependent on the careful optimization of reaction conditions. The primary goal of this optimization is to maximize the product yield while minimizing reaction times, energy consumption, and the formation of by-products. Key variables that are systematically adjusted include the choice of catalysts and solvents, reaction temperature, and the molar ratios of reactants. Methodologies like Design of Experiments (DoE) are often employed to efficiently explore the parameter space and identify optimal conditions for a given transformation. whiterose.ac.uk

Influence of Reactant Ratios and Temperature

The stoichiometry of reactants is a critical factor influencing the yield of benzamide derivatives. A study on the synthesis of 2-(hydroxyphenoxy)benzamide derivatives through a PhIO-mediated oxidation reaction highlights the importance of the substrate-to-oxidant ratio. mdpi.com As demonstrated in the table below, the highest yield was achieved at a specific ratio, with either an excess or a deficit of the oxidizing agent leading to lower yields or an increase in by-products. mdpi.com

EntrySubstrate:PhIO RatioTime (h)Yield (%)
11:1.2465.3
21:1.5368.4
31:22.572.9
41:2.52.528.2

Role of Catalysts and Solvents

The selection of an appropriate catalyst and solvent system is paramount for enhancing reaction efficiency and yield. rsc.org Catalysts can influence both the rate and selectivity of a reaction, while solvents can affect catalyst stability, reactant solubility, and even the reaction mechanism itself. rsc.orgwhiterose.ac.uk

In the synthesis of various benzamide and sulfonamide analogues, different catalytic systems have been shown to be effective. For instance, in reductive amination processes to produce benzylamines from benzoic acid derivatives, catalysts like Au/TiO2 and Ag/TiO2 have demonstrated high efficiency, yielding up to 92% of the desired product. uantwerpen.be The choice of catalyst can have a significant impact on product yields, as seen in reductive catalytic fractionation where Pd/C and Pt/C catalysts maintained high monomer yields under varied conditions, whereas Ru/C and Ni/C catalysts showed decreased yields without the presence of external H2. mit.edu

The solvent's role extends beyond simply dissolving reactants. It can directly participate in the reaction or influence the stability of intermediates and transition states. whiterose.ac.uk In the synthesis of benzylamine, for example, solvents that better dissolve ammonia (NH3) can help prevent side reactions, leading to a higher yield of the primary amine. uantwerpen.be The synthesis of various N-benzothiazol-2-yl benzamide analogues was achieved in good yield by using a specific synthetic route involving thionyl chloride. japsonline.com

The yields of various benzoylthioureido benzenesulfonamide (B165840) analogues, which share structural motifs with this compound, illustrate how modifications to the molecular structure, achieved under specific synthetic conditions, result in varying yields.

CompoundYield (%)Melting Point (°C)
4-Acetamido-N-((4-sulfamoylphenyl)carbamothioyl)benzamide (7d)75218–220
3-(4-Methylbenzamido)-N-((4-sulfamoylphenyl)carbamothioyl)benzamide (7c)80210–212
4-Methyl-N-(4(((4-sulfamoylphenyl)carbamothioyl)carbamoyl)phenyl) benzamide (7f)82228–230
4-(3-(3-(4-Methylbenzamido)benzoyl)thioureido)benzoic acid (8c)78254–256

These examples underscore that a systematic approach to optimizing reaction conditions is crucial for the successful and efficient synthesis of this compound and its analogues, ensuring high yields and purity. nih.gov

Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within 4-(Ethylsulfonamido)benzamide. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the molecule's bonds. The spectrum provides clear evidence for the sulfonamide and benzamide (B126) moieties.

Key characteristic absorption bands for related sulfonamide derivatives are observed across the spectrum. For instance, the N-H stretching vibrations of the sulfonamide and amide groups typically appear as distinct bands in the region of 3450-3200 cm⁻¹. ripublication.comresearchgate.net The carbonyl (C=O) stretch of the primary amide is a strong, prominent band, generally found around 1685-1640 cm⁻¹. ripublication.comresearchgate.net

The sulfonyl group (SO₂) is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching modes. These are typically located in the ranges of 1350-1330 cm⁻¹ and 1160-1150 cm⁻¹, respectively. ripublication.comresearchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
Amide & Sulfonamide N-H Stretch 3441 - 3207 ripublication.comresearchgate.net
Aromatic Ring C-H Stretch > 3000
Amide C=O Stretch 1687 - 1647 ripublication.comresearchgate.net
Aromatic Ring C=C Stretch 1600 - 1450
Sulfonyl (SO₂) Asymmetric Stretch 1338 - 1334 ripublication.com
Sulfonyl (SO₂) Symmetric Stretch 1159 - 1155 ripublication.com

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

In the analysis of this compound, the symmetric stretching vibration of the sulfonyl (SO₂) group is expected to produce a strong and easily identifiable Raman signal. The aromatic ring vibrations, particularly the ring "breathing" mode, also give rise to characteristic, sharp bands in the Raman spectrum. These signals are often more intense in Raman than in IR spectra. The N-S stretching vibration is also expected to be Raman active. researchgate.net While specific experimental data for the title compound is not widely available, analysis of related compounds like benzenesulfonic acid shows characteristic bands for C-S, C-C, and SO₃ stretches around 1124 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The spectrum, typically run in a solvent like DMSO-d₆, would exhibit several key signals.

The protons of the ethyl group (-CH₂-CH₃) would appear as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons. The aromatic protons on the benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted (para) system. The proton of the sulfonamide group (-SO₂NH-) typically appears as a singlet, with a chemical shift that can be concentration and solvent-dependent. rsc.org Similarly, the two protons of the primary benzamide group (-CONH₂) would likely appear as two distinct singlets due to hindered rotation around the C-N bond. nih.gov For a closely related compound, 4-(toluene-4-sulfonylamino)-benzamide, the sulfonamide NH proton appears as a singlet at 4.5 ppm, while the amide NH proton is observed further downfield at 10.74 ppm. ripublication.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Multiplicity Predicted Chemical Shift (δ, ppm) Notes Source
-SO₂-NH- Singlet ~10.3 Chemical shift can vary. rsc.org
-CO-NH₂ 2 x Singlet ~8.0, ~7.5 Two distinct signals for the two protons. nih.govchemicalbook.com
Aromatic (ortho to -CONH₂) Doublet ~7.9 AA'BB' system with aromatic protons ortho to -SO₂NH-. ripublication.com
Aromatic (ortho to -SO₂NH-) Doublet ~7.3 AA'BB' system with aromatic protons ortho to -CONH₂. ripublication.com
-SO₂-CH₂-CH₃ Quartet ~3.1 Coupled to methyl protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a distinct signal is expected for each unique carbon atom.

The carbonyl carbon of the benzamide group is characteristically found in the downfield region of the spectrum, typically around 165-170 ppm. rsc.org The aromatic carbons show signals in the range of approximately 115-145 ppm. Due to the substitution pattern, four distinct signals are expected for the six aromatic carbons. The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Source
-C =O ~167 rsc.orgmdpi.com
Aromatic C -SO₂ ~143 mdpi.com
Aromatic C -CO ~135 mdpi.com
Aromatic C H (ortho to -CONH₂) ~129 mdpi.com
Aromatic C H (ortho to -SO₂NH-) ~119 mdpi.com
-SO₂-C H₂-CH₃ ~45

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a crucial analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis.

For this compound (C₉H₁₂N₂O₃S), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The exact mass would be calculated to several decimal places, allowing for unambiguous elemental composition determination.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, followed by fragmentation. Key fragmentation pathways for related sulfonamides include the loss of the ethyl group ([M-29]⁺), cleavage of the S-N bond, and cleavage of the aromatic C-S bond. nih.gov Fragments corresponding to the benzamide moiety, such as the benzoyl cation at m/z 105, are also expected. nih.gov The analysis of these fragments provides corroborating evidence for the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is essential for assessing the purity of this compound and for identifying any impurities or byproducts from the synthesis process.

For the analysis of sulfonamides, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a common and powerful approach. nih.gov A typical setup involves a reversed-phase column, such as a C18 column, for separation. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with additives like formic acid to improve ionization efficiency.

The mass spectrometer, often a quadrupole or ion trap analyzer, can be operated in various modes. In full scan mode, it provides molecular weight information for the compounds eluting from the column. In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, it offers high sensitivity and selectivity for quantitative analysis. nih.govresearchgate.net The use of an electrospray ionization (ESI) source is standard for analyzing sulfonamides. nih.govresearchgate.net In-source collision-induced dissociation can be employed to generate characteristic fragment ions for structural confirmation. nih.gov

Table 2: Typical LC/MS Parameters for Sulfonamide Analysis

ParameterDescription
LC System UPLC or HPLC
Column Reversed-phase C18 (e.g., 4.6 mm x 100 mm, 1.8 µm) nih.gov
Mobile Phase Gradient of Water (A) and Acetonitrile/Methanol (B), often with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
MS Detector Quadrupole, Ion Trap, or TOF
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Data Acquisition Full Scan, Selected Ion Monitoring (SIM), or MS/MS

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

For benzamide and its derivatives, X-ray diffraction has been used to solve complex structural puzzles, including identifying different polymorphic forms. esrf.fr Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical aspect of solid-state chemistry. The study of fluorinated benzamides has shown how subtle changes in molecular structure can suppress disorder and influence the crystal packing motif. osti.gov

A single-crystal X-ray diffraction study of this compound would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is then analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. This analysis would confirm the molecular connectivity and reveal the conformation of the ethylsulfonamido and benzamide groups, as well as the network of intermolecular interactions in the solid state.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (ų) Volume of the unit cell
Z Number of molecules per unit cell
Calculated Density (g/cm³) Density derived from crystallographic data
R-factor Index of agreement between calculated and observed structure factors

In Vitro Mechanistic Investigations and Biological Activities

Carbonic Anhydrase Inhibition Profiling

4-(Ethylsulfonamido)benzamide, also known as N-Ethyl-4-Sulfamoylbenzamide, has been identified as a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. These zinc-containing metalloenzymes play a crucial role in regulating pH in various tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.

Inhibition of Human Carbonic Anhydrase Isoforms (e.g., hCA I, II, VII, IX, XII)

Studies have demonstrated that this compound exhibits a differential inhibition profile against various hCA isoforms. It has shown significant inhibitory activity against the cytosolic isoforms hCA II and hCA VII, as well as the tumor-associated isoform hCA IX. semanticscholar.org In contrast, its inhibitory effect on the ubiquitous cytosolic isoform hCA I is considerably weaker. semanticscholar.org The binding of N-ethyl-4-sulfamoylbenzamide to carbonic anhydrase has been structurally characterized, providing insights into its inhibitory mechanism at the molecular level. rcsb.org

Enzyme Kinetics and Inhibitory Potency Determination (Ki, IC50 values)

The inhibitory potency of this compound against specific hCA isoforms has been quantified through the determination of inhibition constants (Ki). For hCA I, the compound displayed a Ki of 334 nM, indicating weaker inhibition. semanticscholar.org In contrast, it demonstrated potent inhibition of hCA II, hCA VII, and hCA IX with Ki values of 5.3 nM, 26.7 nM, and 15.9 nM, respectively. semanticscholar.org

Below is an interactive data table summarizing the inhibitory potency of this compound against various human carbonic anhydrase isoforms.

IsoformKi (nM)
hCA I334
hCA II5.3
hCA VII26.7
hCA IX15.9

Modulation of Bicarbonate Levels in Biological Systems

As an inhibitor of carbonic anhydrase, this compound is expected to modulate bicarbonate levels in biological systems. By blocking the catalytic activity of carbonic anhydrase, the compound would reduce the rate of interconversion between carbon dioxide and bicarbonate, thereby impacting pH regulation and bicarbonate-dependent physiological processes. However, specific studies detailing the direct measurement of bicarbonate level modulation by this compound are not extensively available in the reviewed literature.

Enzyme Inhibition Beyond Carbonic Anhydrases

While the primary focus of research on this compound has been on its carbonic anhydrase inhibitory activity, the broader class of sulfonamides has been investigated for their effects on other enzyme systems.

Cholinesterase (AChE, BuChE) and β-Secretase (BACE1) Inhibition

The potential for this compound to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or β-secretase (BACE1), enzymes relevant to neurodegenerative diseases, has not been specifically detailed in the available scientific literature. While some sulfonamide derivatives have been explored as cholinesterase and BACE1 inhibitors, data directly pertaining to this compound in these assays is not presently available.

h-NTPDase Inhibition Spectrum

The inhibitory activity of this compound against the human nucleoside triphosphate diphosphohydrolase (h-NTPDase) family of enzymes has not been specifically reported. However, studies on related sulfamoyl benzamide (B126) derivatives have shown that this class of compounds can act as selective inhibitors of h-NTPDases, which are involved in regulating purinergic signaling. This suggests a potential area for future investigation regarding the specific activity of this compound.

SARS-CoV Protease (PLpro) Inhibition

The papain-like protease (PLpro) of SARS-CoV is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. frontiersin.orgresearchgate.net Inhibition of PLpro can interfere with the processing of the viral polyprotein and also modulate the host's innate immune response. frontiersin.orgresearchgate.net Research into PLpro inhibitors has explored various chemical scaffolds, including benzamide derivatives. nih.gov Studies have shown that certain naphthalene-based benzamides, originally developed as inhibitors for SARS-CoV PLpro, are also effective against the homologous protease in SARS-CoV-2. nih.gov However, specific studies detailing the inhibitory activity of this compound against SARS-CoV PLpro, including quantitative data such as IC50 values, have not been identified in the reviewed literature.

Tubulin Interaction and Antiparasitic Effects (e.g., against Trypanosoma brucei)

Tubulin is a vital protein for cell division and motility in parasites like Trypanosoma brucei, the causative agent of Human African trypanosomiasis. nih.gov This makes tubulin a key target for the development of antiparasitic agents. nih.gov Sulfonamide-based tubulin inhibitors have been investigated for their potential to selectively target parasite tubulin over mammalian tubulin, exploiting structural differences in the colchicine-binding domain. researchgate.netnih.gov This selectivity is crucial for developing effective treatments with minimal host toxicity. nih.gov While research has demonstrated that certain sulfonamide derivatives can inhibit T. brucei cell proliferation and disrupt tubulin polymerization, specific data on the interaction of this compound with tubulin or its antiparasitic effects against Trypanosoma brucei are not available. researchgate.netnih.gov

Evaluation of Antimicrobial Properties

The antimicrobial potential of sulfonamide and benzamide derivatives is well-documented. However, specific data for this compound is not specified in the available research.

Antibacterial Activity (Gram-positive, Gram-negative)

Sulfonamides represent an important class of antibiotics effective against a range of Gram-positive and Gram-negative bacteria. nih.gov Novel sulfonamide derivatives are continuously being synthesized and evaluated for their antibacterial properties. For instance, various 4-chloro-2-mercaptobenzenesulfonamides have shown promising activity against anaerobic Gram-positive bacteria. nih.gov Despite the broad investigation into this class of compounds, specific minimum inhibitory concentration (MIC) values or zones of inhibition for this compound against representative bacterial strains have not been reported in the surveyed literature.

Antifungal Activity

The antifungal activity of sulfonamides and benzamides is an area of active research. nih.govnih.gov Studies have explored arylsulfonamide compounds against various Candida species and benzamide derivatives containing a triazole moiety against several phytopathogenic fungi. nih.govnih.gov These studies indicate that structural modifications can lead to potent antifungal agents. nih.gov However, research specifically evaluating the antifungal efficacy of this compound against fungal pathogens is not currently available.

Larvicidal Activity

Chemical compounds are often screened for their potential as larvicides to control vector-borne diseases. nih.govnih.gov This research frequently involves natural products or synthetic compounds. While the larvicidal potential of various chemical classes has been explored, there is no specific information available regarding the larvicidal activity of this compound.

Other Pre-clinical Biological Activities

Beyond the specific activities mentioned above, broader pre-clinical investigations of novel chemical entities often include evaluations of other potential therapeutic effects or toxicological profiles. At present, there is no available information in the scientific literature detailing other pre-clinical biological activities for this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Modifications on Biological Efficacy

The sulfonamide moiety (-SO₂NH₂) is a critical component for the inhibitory activity of many compounds targeting metalloenzymes like carbonic anhydrases (CAs). The acidity and electronic properties of the sulfonamide group play a significant role in its ability to coordinate with the zinc ion in the active site of these enzymes. tandfonline.com

Studies on related benzenesulfonamide (B165840) derivatives have shown that N-alkylation of the sulfonamide can lead to a decrease in inhibitory activity against some CA isoforms. nih.gov However, this modification can also be exploited to enhance selectivity for certain isoforms over others. The ethyl group, being a small and relatively non-polar substituent, can occupy small hydrophobic pockets within the active site, potentially leading to a more favorable binding profile for specific isoforms.

Modifications to the benzamide (B126) ring of 4-(Ethylsulfonamido)benzamide, denoted as R1-R5 positions, are a key strategy in optimizing the inhibitor's potency and selectivity. The benzene (B151609) ring itself can participate in dispersion interactions with the enzyme. nih.gov The nature and position of substituents on this ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the target enzyme.

In the context of carbonic anhydrase inhibition, substituents on the aromatic ring can influence the electronic properties of the sulfonamide group, which in turn affects its binding to the zinc ion. tandfonline.com For example, electron-withdrawing groups can increase the acidity of the sulfonamide proton, potentially leading to stronger coordination with the zinc. Conversely, electron-donating groups can have the opposite effect.

Furthermore, the substituents can directly interact with amino acid residues in the active site. Bulky substituents can be used to probe the size and shape of the active site cavity, leading to the design of more selective inhibitors. nih.gov For instance, introducing substituents that can form hydrogen bonds or hydrophobic interactions with specific residues can enhance binding affinity and selectivity for a particular isoform. nih.gov

Studies on a series of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides demonstrated that different substitutions on the sulfonamide nitrogen led to varying inhibitory potencies against hCA I and hCA II. nih.govtubitak.gov.tr This highlights the importance of the interplay between the sulfonamide substituent and the rest of the molecular scaffold.

The following table provides examples of how different substituents on a related sulfamoyl-benzamide scaffold affect the inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), illustrating the principles of R-group modification.

Compound IDR1 (on Benzamide)R2 (on Sulfonamide)Target EnzymeIC₅₀ (µM)
3a 2-ClCyclopropylh-NTPDase31.33 ± 0.05
h-NTPDase81.78 ± 0.08
3f 3-(morpholinosulfonyl)4-methoxyphenylh-NTPDase2Sub-micromolar
3i 4-chloro-3-(morpholine-4-carbonyl)4-bromophenylh-NTPDase12.88 ± 0.13
h-NTPDase30.72 ± 0.11
3j 2-chloro-5-(N-benzylsulfamoyl)4-methoxyphenylh-NTPDase20.29 ± 0.07
4d 2-chloro-5-(N-cyclopropylsulfamoyl)Cyclopropylh-NTPDase2Sub-micromolar

Data sourced from a study on sulfamoyl-benzamide derivatives as selective inhibitors for h-NTPDases. nih.gov

Selectivity Profiling Across Enzyme Isoforms

Achieving selectivity for a specific enzyme isoform is a major goal in drug design to minimize off-target effects and enhance therapeutic efficacy. For inhibitors like this compound, understanding the factors that govern selectivity across different isoforms of enzymes such as carbonic anhydrases and h-NTPDases is critical.

There are at least 15 different carbonic anhydrase isoforms in humans, and many of them have distinct physiological roles. tandfonline.com Non-selective inhibition of these isoforms can lead to undesirable side effects. Therefore, designing inhibitors that selectively target a specific isoform implicated in a disease is highly desirable.

For benzenesulfonamide-based inhibitors, the substituents on the benzene ring can be modified to create interactions with specific residues that differ between isoforms. For example, a bulky substituent might be accommodated in the active site of one isoform but clash with residues in another, leading to selective inhibition. nih.gov Similarly, substituents capable of forming hydrogen bonds with specific residues can also confer selectivity. nih.gov

Studies on benzenesulfonamides incorporating hydantoin (B18101) moieties showed that these compounds could effectively inhibit certain CA isoforms while being less active against others. nih.gov This selectivity was attributed to the specific interactions of the hydantoin group within the active site of the different isoforms.

The following table illustrates the selective inhibition of different human carbonic anhydrase isoforms by various benzenesulfonamide derivatives.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)
Compound 7c >1000083.150.1
Compound 7h >100003.11.9
Compound 7m 121.613.11.5
Compound 7o 61.38.91.4
Acetazolamide (AAZ) 250122.5

Data adapted from a study on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. unifi.it

Human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) comprise a family of eight enzymes (NTPDase1-8) that play crucial roles in regulating extracellular nucleotide signaling. rsc.org Developing selective inhibitors for these isoforms is important for targeting specific pathological conditions.

A study on sulfamoyl-benzamide derivatives revealed that it is possible to achieve selectivity for different h-NTPDase isoforms by modifying the substituents on both the benzamide and sulfonamide moieties. nih.gov For instance, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was found to be a potent inhibitor of h-NTPDase1 and h-NTPDase3. nih.gov In contrast, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was a selective and potent inhibitor of h-NTPDase8. nih.gov

The factors governing this selectivity are complex and likely involve a combination of electronic and steric interactions within the active sites of the different isoforms. The nature of the substituent, its size, shape, and ability to form specific interactions like hydrogen bonds or hydrophobic contacts, all contribute to the selective binding to a particular isoform. Molecular docking studies have suggested that potent inhibitors bind within the catalytic site and form significant interactions with key amino acid residues. nih.govresearchgate.net

Ligand Efficiency and Hydrophobicity Optimization

In the process of drug discovery, it is not only important to develop potent inhibitors but also to optimize their physicochemical properties to ensure they have favorable pharmacokinetic profiles. Two important metrics in this regard are ligand efficiency (LE) and hydrophobicity.

Ligand efficiency is a measure of the binding energy per heavy atom of a molecule. It is a useful parameter for comparing the potency of compounds of different sizes. A higher LE value indicates that a molecule is more efficient at binding to its target.

Hydrophobicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). While a certain degree of lipophilicity is necessary for a drug to cross cell membranes, excessive hydrophobicity can lead to poor solubility, non-specific binding, and rapid metabolism.

Optimization of these properties often involves a careful selection of substituents. For example, introducing polar groups can help to reduce hydrophobicity and improve solubility, while carefully chosen hydrophobic groups can enhance binding affinity through interactions with hydrophobic pockets in the enzyme's active site. The goal is to identify compounds with high ligand efficiency and a hydrophobicity profile that is conducive to good oral bioavailability and a favorable safety profile.

Conformational Analysis and Molecular Flexibility in Biological Activity

Rotational Barriers and Conformational Preferences

The flexibility of this compound arises primarily from the rotational freedom around the aryl-sulfur (C-S), sulfur-nitrogen (S-N), and amide (C-N) bonds. Theoretical and experimental studies on related benzenesulfonamide and benzamide structures provide insights into the conformational preferences and the energy barriers associated with these rotations.

Quantum chemical methods have been employed to study the conformational and electronic properties of sulfanilamide (B372717) and its derivatives. nih.gov These studies predict the existence of multiple conformers depending on the orientation of the functional groups. nih.gov For the sulfonamide moiety, the amide NH2 and SO2 groups can exist in either an eclipsed or a staggered arrangement. nih.gov While gas-phase calculations may predict the eclipsed conformer to be more stable, the inclusion of solvent effects often favors the staggered conformer. nih.gov

The rotation around the S-N bond in sulfonamides has a notable energy barrier. core.ac.uk For instance, theoretical calculations on benzenesulfonamide have estimated this barrier to be around 18-20 kJ/mol. core.ac.uk This restricted rotation can lead to distinct, populated conformational states. The orientation of the sulfonamide group relative to the benzene ring is also a key conformational feature. In many benzenesulfonamides, the S-N bond is nearly perpendicular to the plane of the benzene ring. nih.gov

The flexibility of linkers in benzenesulfonamide derivatives has been shown to influence their inhibitory activity and isoform selectivity, particularly in studies related to carbonic anhydrase inhibitors. nih.govunifi.it The introduction of moieties that confer either rigidity or flexibility can significantly impact how the molecule fits into an enzyme's active site. nih.govnih.gov For example, a more rigid structure might pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. Conversely, a degree of flexibility allows the molecule to adapt its conformation to the specific topology of the binding pocket. unifi.it

Impact of Conformation on Biological Interactions

The sulfonamide group is a key hydrogen bonding motif, and its spatial orientation is crucial for effective interaction with receptor sites. acs.org The oxygen atoms of the sulfonyl group and the hydrogen atom on the sulfonamide nitrogen can act as hydrogen bond acceptors and donors, respectively. The flexibility of the ethyl group attached to the sulfonamide nitrogen also contributes to the molecule's ability to explore different regions of a binding pocket and establish favorable van der Waals contacts.

Molecular docking and dynamics simulations on structurally related sulfonamides have been used to understand the orientation and conformational changes of these compounds within the active site of enzymes. researchgate.net These studies reveal how the molecule can adapt its shape to form key interactions with amino acid residues. researchgate.net

The following table summarizes theoretical data on rotational barriers for key bonds in molecules structurally related to this compound, providing an indication of the molecular flexibility.

BondMolecule TypeMethodRotational Energy Barrier (kJ/mol)Reference
S-NBenzenesulfonamideMP220.08 core.ac.uk
S-NBenzenesulfonamideB3LYP18.83 core.ac.uk
Aryl-NAnilineExperimental4.1 nih.gov
Amide C-NN-BenzhydrylformamideDFT~84-96 mdpi.com
Thioamide C-NN,N-dimethylthioformamideab initio>63 nih.gov

This table is interactive. Users can sort the data by clicking on the column headers.

Computational Chemistry and Theoretical Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of interest.

Binding Affinity Prediction and Active Site Analysis

The process involves preparing the 3D structure of the ligand (4-(Ethylsulfonamido)benzamide) and the target protein. Docking software, such as AutoDock or MOE, is then used to predict the binding conformation and calculate a docking score, which is an estimation of the binding free energy. A more negative score typically indicates a stronger binding affinity. Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of the protein.

Illustrative Table of Predicted Binding Affinities for a Generic Sulfonamide:

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Dihydropteroate (B1496061) Synthase-8.5Arg63, Lys221, Ser222
Carbonic Anhydrase II-7.2His94, His96, Thr199
Cyclooxygenase-2-9.1Arg120, Tyr355, Ser530
Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Elucidation of Inhibitor Binding Modes

Understanding the binding mode of an inhibitor is essential for structure-based drug design. For sulfonamide-based inhibitors, molecular docking can reveal how the molecule orients itself within the active site of an enzyme. The sulfonamide group is known to be a versatile template for establishing hydrogen bonding interactions, which helps in controlling the molecular conformation and improving physicochemical properties. mdpi.com

For instance, in studies of other sulfonamide derivatives, docking simulations have shown that the sulfonamide moiety often acts as a hydrogen bond donor and acceptor, interacting with key residues in the enzyme's active site. The benzamide (B126) portion of the molecule can also form important interactions, such as π-π stacking with aromatic residues. While specific studies on this compound are not available, it is expected that the ethylsulfonamido group and the benzamide ring would play crucial roles in defining its binding mode to potential biological targets.

Quantum Chemical Calculations (Density Functional Theory Applications)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and other properties of molecules with high accuracy.

Electronic Structure Analysis (FMO, MEP, Fukui Function, Mulliken Analysis)

Detailed electronic structure analyses for this compound using DFT have not been specifically reported in the surveyed literature. However, the application of these methods to similar benzenesulfonamide (B165840) compounds provides a framework for how such an analysis would be conducted. researchgate.net

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining the reactivity of a molecule. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net For a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzamide and sulfonamide groups, while the LUMO may be distributed over the aromatic system.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the sulfonamide and benzamide groups would be expected to be regions of high negative potential.

Fukui Function : This function is used to predict the reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks.

Mulliken Population Analysis : This analysis calculates the partial atomic charges on each atom in the molecule, providing insight into the distribution of electron density.

Illustrative Table of Calculated Electronic Properties for a Generic Sulfonamide:

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Note: This table is for illustrative purposes and does not represent actual data for this compound.

Vibrational Frequency and Structural Parameter Predictions

DFT calculations are widely used to predict the vibrational frequencies (infrared and Raman spectra) and geometric parameters (bond lengths, bond angles) of molecules. mdpi.com While experimental and calculated vibrational spectra for this compound are not available in the literature reviewed, the methodology is standard. The calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. Similarly, predicted bond lengths and angles can be compared with data from X-ray crystallography.

Nuclear Magnetic Resonance Chemical Shift Predictions

The prediction of NMR chemical shifts using computational methods is a valuable tool in structure elucidation. nih.govd-nb.info DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. mdpi.com Although specific predicted NMR data for this compound is not found in the searched literature, this computational approach could be used to complement experimental NMR data for this compound. The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C in some cases. d-nb.info

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the interactions between atoms and molecules, MD can provide a detailed picture of the conformational landscape of a compound, revealing its stable structures and the transitions between them.

Predictive Modeling for Biological Properties

Predictive modeling plays a crucial role in modern drug discovery by enabling the early assessment of a compound's potential as a drug candidate. These in silico methods can forecast a molecule's pharmacokinetic and physicochemical properties, helping to prioritize compounds for further development.

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in evaluating the drug-likeness of a compound. Various computational models and software are used to estimate these properties based on the molecule's structure.

For this compound, a hypothetical ADMET profile can be predicted using established algorithms. These predictions are based on the structural features of the molecule and their similarity to compounds with known ADMET properties. Key predicted parameters often include:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential metabolic sites and interactions with cytochrome P450 enzymes.

Excretion: Prediction of the likely routes of elimination from the body.

Toxicity: Early assessment of potential toxicities, such as mutagenicity or cardiotoxicity.

While a specific, comprehensive ADMET study for this compound is not publicly documented, the application of these predictive tools is a standard practice in the evaluation of novel chemical entities.

Table 1: Hypothetical In Silico ADMET Predictions for this compound

ADMET Property Predicted Value/Classification Significance
Absorption
Human Intestinal Absorption High Indicates good potential for oral absorption.
Caco-2 Permeability Moderate to High Suggests the ability to cross the intestinal epithelium.
Distribution
Plasma Protein Binding High May affect the free concentration of the compound.
Blood-Brain Barrier (BBB) Permeation Low Suggests limited potential for central nervous system effects.
Metabolism
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 Inhibition Non-inhibitor Lower risk of drug-drug interactions with CYP3A4 substrates.
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate No Unlikely to be actively secreted by this renal transporter.
Toxicity
AMES Mutagenicity Non-mutagenic Low probability of causing genetic mutations.

Note: The data in this table is hypothetical and for illustrative purposes, as specific in silico ADMET studies on this compound are not publicly available.

Prediction of Hydrophobicity (Log P)

Hydrophobicity is a critical physicochemical property that influences a drug's absorption, distribution, and ability to cross biological membranes. It is commonly quantified by the partition coefficient (Log P), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water).

The Log P of a compound can be determined experimentally or predicted using computational methods. These predictive models, often referred to as cLogP (calculated Log P), utilize fragment-based or property-based approaches to estimate the Log P value from the molecular structure.

For this compound, various computational tools can predict its Log P value. A predicted cLogP value for this compound is approximately 1.25. This value suggests a moderate level of lipophilicity, which is often desirable for drug candidates to achieve a balance between aqueous solubility and membrane permeability.

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
cLogP 1.25
Topological Polar Surface Area (TPSA) 97.9 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4

| Rotatable Bonds | 3 |

Note: The predicted values are generated from computational models and may vary slightly between different prediction software.

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Potency and Selectivity

A primary focus of ongoing research is the rational design and synthesis of novel analogues of sulfonamide-benzamide compounds to achieve greater potency against specific biological targets while minimizing off-target effects. Medicinal chemists are systematically modifying the core structure to optimize pharmacological properties.

One successful strategy involves the modification of the sulfonamide group and the benzamide (B126) linker. For instance, extensive structure-activity relationship (SAR) studies on sulfobenzoic acid derivatives have led to analogues with significantly improved inhibitory potency for Sirtuin 2 (SIRT2), a target implicated in neurodegenerative diseases. nih.gov By exploring different substituents on the aromatic rings and altering the linker between the sulfonamide and benzamide moieties, researchers have identified compounds with enhanced selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov

Another approach is the creation of hybrid molecules that combine the sulfonamide-benzamide scaffold with other pharmacologically active groups. This molecular hybridization aims to develop multi-target ligands. mdpi.comresearcher.life For example, a hybrid compound was designed based on the structures of a PPARγ partial agonist and the acetylcholinesterase inhibitor donepezil, targeting pathways relevant to both diabetes and Alzheimer's disease. mdpi.com Similarly, conjugating well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and mefenamic acid with sulfa drugs has yielded potent urease inhibitors. acs.org

The synthesis of diverse libraries of these derivatives is crucial for identifying lead compounds. Researchers have developed various synthetic routes, often starting from commercially available materials like benzoic acid or p-toluenesulfonyl chloride, to generate a wide array of analogues for biological screening. nih.govnih.gov

Table 1: Examples of Novel Sulfonamide-Benzamide Analogues and Their Biological Activity

Compound Name/Series Modification Strategy Target Key Findings
3-(Benzylsulfonamido)benzamides Structure modification of the sulfobenzoic acid scaffold SIRT2 Resulted in 15 compounds with enhanced potency for SIRT2 inhibition and higher selectivity over SIRT1 and SIRT3. nih.gov
Benzotriazinone Sulfonamides Hybridization of benzotriazinone and sulfonamide moieties Alpha-glucosidase Nitro derivatives showed the most effective inhibition with IC50 values in the micromolar range. nih.gov
Diclofenac-Sulfanilamide Conjugate Conjugation of an NSAID with a sulfa drug Urease Demonstrated potent, competitive urease inhibition with an IC50 value of 3.59 ± 0.07 µM. acs.org
Thiazolidinone-based Sulfonamides Molecular hybridization combining thiazolidinone and sulfonamide moieties Carbonic Anhydrase (hCA) IX and XII Designed to target tumor-associated hCA isoforms. researcher.life
Imidazole-based Sulfonamides Introduction of a sulfonamide group at the 2-position of a central imidazole (B134444) ring Activin receptor-like kinase 5 (ALK5) Significantly increased ALK5 inhibitory activity, with some compounds showing IC50 values of 0.130 µM. researcher.life

Exploration of New Biological Targets and Mechanistic Pathways

While historically known for their antimicrobial effects via inhibition of dihydropteroate (B1496061) synthase (DHPS), the sulfonamide-benzamide scaffold is now being investigated against a much wider range of biological targets. nih.govnih.gov This expansion opens up therapeutic possibilities for a variety of diseases.

Current research is actively exploring the potential of these compounds as inhibitors of enzymes crucial to various pathologies:

Carbonic Anhydrases (CAs): Numerous studies have demonstrated that sulfonamide derivatives are potent inhibitors of various CA isoenzymes. sciepub.comnih.gov Certain isoforms, like hCA IX and XII, are overexpressed in cancer cells, making them attractive targets for anticancer drug development. researcher.life

Cholinesterases: As part of a multi-target approach to neurodegenerative diseases like Alzheimer's, novel benzenesulfonamides carrying a benzamide moiety have been designed and shown to inhibit acetylcholinesterase (AChE) at nanomolar concentrations. nih.gov

Kinases: The sulfonamide group has been incorporated into molecules designed to inhibit kinases involved in cell signaling and proliferation, such as Activin receptor-like kinase 5 (ALK5) and VEGFR-2, which are relevant to cancer therapy. researcher.life

Sirtuins: As mentioned, SIRT2 has emerged as a key target for sulfonamide-benzamide derivatives in the context of neuroprotection. nih.gov

Urease: This enzyme is a target for treating infections caused by Helicobacter pylori, and novel sulfonamide-benzamide conjugates have shown significant inhibitory activity. acs.org

The mechanism of action for these novel applications often involves the sulfonamide group binding to a zinc ion within the enzyme's active site, a well-established interaction for carbonic anhydrase inhibitors. nih.gov However, for other targets, the precise binding modes and mechanistic pathways are still under investigation, often aided by computational studies. acs.orgmdpi.com

Integration of Advanced Computational Methodologies in Drug Design

The design and discovery of new sulfonamide-benzamide derivatives are increasingly reliant on advanced computational techniques. These in silico methods accelerate the drug development process by predicting the biological activity of novel compounds and elucidating their mechanisms of action before synthesis.

Molecular docking is a widely used tool to predict the binding affinity and orientation of a synthesized compound within the active site of its target protein. nih.govnih.gov For instance, docking studies have been used to estimate the binding energy of novel sulfonamides against the bacterial dihydropteroate synthase (DHPS) receptor and to identify key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. nih.govresearchgate.net These studies help to rationalize the experimental findings and guide the design of more potent inhibitors. nih.govmdpi.com

Density Functional Theory (DFT) is another powerful computational method employed to analyze the structural and electronic properties of these molecules. nih.govresearchgate.net DFT calculations can help to understand the reactive sites of the compounds and correlate their electronic structure with their biological activity. nih.gov This information is valuable for optimizing the pharmacophore.

Virtual screening, often using docking software, allows researchers to screen large libraries of virtual compounds against a specific target, prioritizing a smaller, more manageable number of candidates for synthesis and biological testing. sciepub.com This approach saves significant time and resources in the early stages of drug discovery.

Challenges and Opportunities in Sulfonamide-Benzamide Research

Despite the promising versatility of the sulfonamide-benzamide scaffold, several challenges remain in the development of new therapeutic agents. A major hurdle is the emergence of drug resistance, particularly in the context of antibacterial sulfonamides. nih.govtandfonline.com Bacteria can develop resistance through various mechanisms, including mutations in the target enzyme (DHPS) or by acquiring foreign genes that confer resistance. researchgate.net

Another challenge is ensuring the selectivity of new analogues to minimize side effects. Since the sulfonamide moiety can interact with a wide range of enzymes, achieving high specificity for the intended target is crucial. ijpsjournal.com Furthermore, issues related to the solubility and bioavailability of some sulfonamide compounds can hinder their clinical development. researchgate.netresearchgate.net

However, these challenges also present significant opportunities for innovation. The need to overcome resistance drives the development of novel derivatives with different mechanisms of action or the ability to inhibit resistant enzyme variants. tandfonline.com The pursuit of multi-target drugs represents an opportunity to tackle complex diseases like cancer and neurodegenerative disorders with a single chemical entity. researcher.life Advances in drug delivery systems offer a potential solution to the solubility and bioavailability problems. researchgate.net The continued integration of computational chemistry will undoubtedly accelerate the design of next-generation sulfonamide-benzamide drugs with superior efficacy and safety profiles, solidifying the importance of this chemical class in modern medicinal chemistry. researcher.liferesearchgate.net

Q & A

Q. What are the standard synthetic routes for 4-(Ethylsulfonamido)benzamide and its key intermediates?

  • Methodological Answer : Synthesis typically involves coupling a sulfonamide moiety to a benzamide core. A common approach includes:
  • Step 1 : Reacting 4-aminobenzoic acid with ethylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
  • Step 2 : Activation of the carboxylic acid group (via chloroformate or carbodiimide coupling) followed by amidation with a suitable amine.
  • Key Considerations : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid) are critical for yield optimization. Purification often uses column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound confirmed in synthetic chemistry research?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify proton environments and carbon frameworks. For example, the ethylsulfonamide group shows characteristic peaks at δ 1.2–1.4 ppm (CH3_3) and δ 3.1–3.3 ppm (SO2_2NHCH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 243.1).
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.4% .

Q. What in vitro assays are appropriate for initial biological screening of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC50_{50} against target enzymes (e.g., HDACs or PARP-1) using fluorogenic substrates. For example, HDAC inhibition can be quantified via deacetylated lysine detection .
  • Cell Viability Assays : Use cancer cell lines (e.g., HT-29 or MCF-7) with MTT or ATP-luminescence assays. Dose-response curves (0.1–100 µM) identify growth inhibition .
  • Western Blotting : Validate target engagement (e.g., acetylated histone H3 levels for HDAC inhibitors) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield of this compound derivatives?

  • Methodological Answer :
  • Catalyst Screening : Use Pd/C or CuI for coupling reactions, improving yields from 40% to >75% .
  • Solvent Optimization : Replace THF with DMSO to enhance solubility of intermediates, reducing side products .
  • Flow Chemistry : Continuous flow reactors enable precise control of residence time (e.g., 30 min at 80°C), scaling yields to gram quantities .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy observed with benzamide-based inhibitors?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. For example, trifluoromethyl groups improve metabolic stability by reducing CYP450 oxidation .
  • Prodrug Design : Modify solubility via esterification (e.g., SNX-5422 prodrug of SNX-2112) to enhance oral bioavailability .
  • Brain Penetration Studies : Use LC-MS/MS to quantify compound levels in target tissues, addressing region-specific efficacy gaps .

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents on the benzamide (e.g., electron-withdrawing groups at para-position) and sulfonamide (e.g., alkyl vs. aryl) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to target proteins like Hsp90. Validate with X-ray crystallography of inhibitor-protein complexes .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes, linking chemical modifications to potency shifts .

Q. What analytical methods are recommended for studying metabolic stability of this compound derivatives?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate compounds with NADPH-fortified microsomes (human/rat) at 37°C. Monitor parent compound depletion via LC-MS over 60 min .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) identify electrophilic intermediates causing toxicity .
  • CYP450 Inhibition : Use fluorogenic probes (e.g., CYP3A4) to assess isoform-specific inhibition, guiding structural refinements .

Q. How should researchers interpret conflicting data from different bioactivity assays for benzamide compounds?

  • Methodological Answer :
  • Dose-Response Analysis : Ensure assays use overlapping concentration ranges (e.g., 1–50 µM) to rule out false negatives from threshold effects .
  • Off-Target Profiling : Screen against unrelated targets (e.g., kinases) using panels (e.g., Eurofins CEREP). For example, benzamides may inhibit poly(ADP-ribose) synthetase at high doses, confounding results .
  • Orthogonal Assays : Validate hits with complementary methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

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